berkeleyacetal A
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Overview
Description
berkeleyacetal A is a natural product found in Talaromyces ruber and Penicillium with data available.
Scientific Research Applications
Synthetic Strategies and Complex Structures
Berkeleyacetals, including berkeleyacetal A, are known for their complex structures, which present significant synthetic challenges. An efficient strategy for constructing the tetracyclic core system of berkeleyacetal was reported, featuring cycloadditions and Achmatowicz rearrangement. This synthetic approach is crucial for exploring the therapeutic potentials of berkeleyacetals (Márquez-Cadena, Zhang, & Tong, 2021).
Anti-Inflammatory Properties
This compound has been identified to exhibit potent anti-inflammatory activity. Studies have shown that compounds like berkeleyacetal C can inhibit interleukin-1 receptor-associated kinase-4 activity, which is crucial in inflammatory pathways (Etoh, Kim, Tanaka, & Hayashi, 2013). Additionally, berkeleyacetal C has demonstrated the ability to inhibit key signaling pathways involved in inflammation, including NF-κB, ERK1/2, and IRF3 (Li et al., 2017).
Source and Isolation
The source of berkeleyacetals, including this compound, is unique, originating from extremophilic microorganisms in environments like the Berkeley Pit, an acid mine waste lake. The isolation and characterization of these compounds reveal the untapped potential of extreme environments in drug discovery (Stierle et al., 2007).
properties
Molecular Formula |
C26H32O8 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
methyl (1S,2S,12S,14R,17R,19S,21R)-2,6,6,11,14,19-hexamethyl-8,15,20-trioxo-7,16,18-trioxapentacyclo[12.6.1.02,12.05,10.017,21]henicosa-4,10-diene-1-carboxylate |
InChI |
InChI=1S/C26H32O8/c1-12-14-10-17(27)34-23(3,4)15(14)8-9-25(6)16(12)11-24(5)18-20(33-21(24)29)32-13(2)19(28)26(18,25)22(30)31-7/h8,13,16,18,20H,9-11H2,1-7H3/t13-,16-,18+,20+,24+,25-,26-/m0/s1 |
InChI Key |
XNTNCSKBTFROEZ-YAVZHVFSSA-N |
Isomeric SMILES |
C[C@H]1C(=O)[C@@]2([C@@H]3[C@H](O1)OC(=O)[C@@]3(C[C@@H]4[C@@]2(CC=C5C(=C4C)CC(=O)OC5(C)C)C)C)C(=O)OC |
Canonical SMILES |
CC1C(=O)C2(C3C(O1)OC(=O)C3(CC4C2(CC=C5C(=C4C)CC(=O)OC5(C)C)C)C)C(=O)OC |
synonyms |
berkeleyacetal A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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